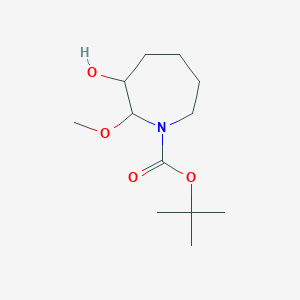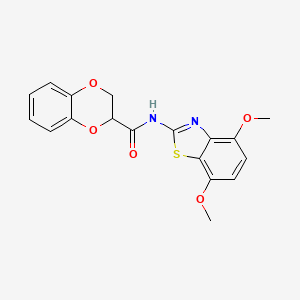![molecular formula C14H21NO2 B2524742 N-[1-(5-Ethylfuran-2-yl)-2,2-dimethylpropyl]prop-2-enamide CAS No. 2411227-67-1](/img/structure/B2524742.png)
N-[1-(5-Ethylfuran-2-yl)-2,2-dimethylpropyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(5-Ethylfuran-2-yl)-2,2-dimethylpropyl]prop-2-enamide, also known as EFDP, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. EFDP belongs to the class of furan-containing compounds, which have been shown to possess various biological activities. In
Mécanisme D'action
The exact mechanism of action of N-[1-(5-Ethylfuran-2-yl)-2,2-dimethylpropyl]prop-2-enamide is not yet fully understood. However, studies have suggested that N-[1-(5-Ethylfuran-2-yl)-2,2-dimethylpropyl]prop-2-enamide exerts its biological effects by modulating various signaling pathways, such as the PI3K/Akt and MAPK pathways. N-[1-(5-Ethylfuran-2-yl)-2,2-dimethylpropyl]prop-2-enamide has also been shown to inhibit the activity of enzymes such as COX-2 and iNOS, which are involved in inflammation.
Biochemical and Physiological Effects:
N-[1-(5-Ethylfuran-2-yl)-2,2-dimethylpropyl]prop-2-enamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-[1-(5-Ethylfuran-2-yl)-2,2-dimethylpropyl]prop-2-enamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. N-[1-(5-Ethylfuran-2-yl)-2,2-dimethylpropyl]prop-2-enamide has also been shown to have anti-inflammatory and anti-oxidant properties, which may be attributed to its ability to inhibit COX-2 and iNOS activity. In addition, N-[1-(5-Ethylfuran-2-yl)-2,2-dimethylpropyl]prop-2-enamide has been shown to improve glucose metabolism and insulin sensitivity, making it a potential candidate for the treatment of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-[1-(5-Ethylfuran-2-yl)-2,2-dimethylpropyl]prop-2-enamide as a research tool is its ability to inhibit the growth of cancer cells in vitro. This makes it a useful compound for studying the mechanisms of cancer cell growth and apoptosis. However, N-[1-(5-Ethylfuran-2-yl)-2,2-dimethylpropyl]prop-2-enamide has certain limitations as a research tool. For example, its solubility in water is relatively low, which may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on N-[1-(5-Ethylfuran-2-yl)-2,2-dimethylpropyl]prop-2-enamide. One area of research could be to investigate the potential of N-[1-(5-Ethylfuran-2-yl)-2,2-dimethylpropyl]prop-2-enamide as a therapeutic agent for diabetes. Another area of research could be to explore the mechanisms by which N-[1-(5-Ethylfuran-2-yl)-2,2-dimethylpropyl]prop-2-enamide exerts its anti-inflammatory and anti-oxidant effects. Additionally, further studies could be conducted to investigate the potential of N-[1-(5-Ethylfuran-2-yl)-2,2-dimethylpropyl]prop-2-enamide as a treatment for neurodegenerative disorders such as Alzheimer's disease.
Méthodes De Synthèse
The synthesis of N-[1-(5-Ethylfuran-2-yl)-2,2-dimethylpropyl]prop-2-enamide involves the reaction of 5-ethylfuran-2-carboxylic acid with 2,2-dimethyl-1-(prop-2-en-1-yl)cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain N-[1-(5-Ethylfuran-2-yl)-2,2-dimethylpropyl]prop-2-enamide in high yield and purity.
Applications De Recherche Scientifique
N-[1-(5-Ethylfuran-2-yl)-2,2-dimethylpropyl]prop-2-enamide has shown potential as a therapeutic agent for various diseases. One of the most significant applications of N-[1-(5-Ethylfuran-2-yl)-2,2-dimethylpropyl]prop-2-enamide is in the treatment of cancer. Studies have shown that N-[1-(5-Ethylfuran-2-yl)-2,2-dimethylpropyl]prop-2-enamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. N-[1-(5-Ethylfuran-2-yl)-2,2-dimethylpropyl]prop-2-enamide has also been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases and neurodegenerative disorders.
Propriétés
IUPAC Name |
N-[1-(5-ethylfuran-2-yl)-2,2-dimethylpropyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-6-10-8-9-11(17-10)13(14(3,4)5)15-12(16)7-2/h7-9,13H,2,6H2,1,3-5H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZHJIYYPUXIZKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)C(C(C)(C)C)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 5-[(5-fluorosulfonyloxypyridine-3-carbonyl)amino]-3-methylthiophene-2-carboxylate](/img/structure/B2524659.png)


![9-Methyl-3,9-diazaspiro[5.6]dodecan-10-one dihydrochloride](/img/no-structure.png)
![4-benzyl-N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2524668.png)
![Ethyl 1-(4-bromophenyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B2524669.png)
![2-Chloro-N-[[2-[(4-chlorophenyl)methyl]-1,3-thiazol-4-yl]methyl]acetamide](/img/structure/B2524670.png)
![1-{[4-(Prop-2-yn-1-yl)piperazin-1-yl]methyl}-1',3'-dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione](/img/structure/B2524671.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methoxybenzamide](/img/structure/B2524672.png)
![N-(3,4-dimethylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2524676.png)
![1-[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]butan-1-amine dihydrochloride](/img/structure/B2524677.png)


![[4-(Prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride](/img/structure/B2524682.png)